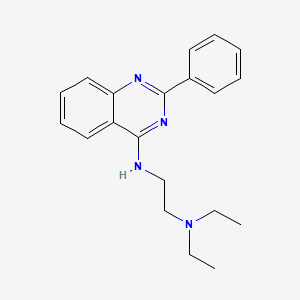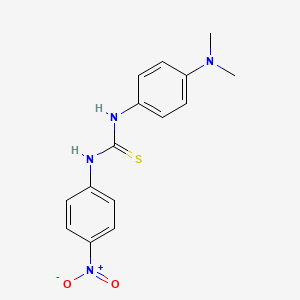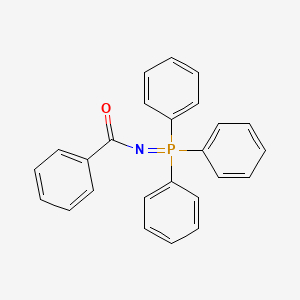
N-(3,4-dichlorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)piperidine-1-carboxamide: is a chemical compound with the molecular formula C12H14Cl2N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)piperidine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with piperidine-1-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: N-(3,4-dichlorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms or additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry: N-(3,4-dichlorophenyl)piperidine-1-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways .
Medicine: Its structural features make it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific characteristics .
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
類似化合物との比較
- N-(2,4-dichlorophenyl)piperidine-1-carboxamide
- N-(2,3-dichlorophenyl)piperidine-1-carboxamide
- N-(2,6-dichlorophenyl)piperidine-1-carboxamide
- N-(2,5-dichlorophenyl)piperidine-1-carboxamide
- N-(2,4,5-trichlorophenyl)piperidine-1-carboxamide
Uniqueness: N-(3,4-dichlorophenyl)piperidine-1-carboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and applications .
特性
CAS番号 |
20049-73-4 |
|---|---|
分子式 |
C12H14Cl2N2O |
分子量 |
273.15 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C12H14Cl2N2O/c13-10-5-4-9(8-11(10)14)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17) |
InChIキー |
PNTBDTFSRQFWRY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)



![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)


![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B11948513.png)
![4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)

